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Compound of Interest

Compound Name: FT-1518

Cat. No.: B8103293

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological
activity of FAD-104, a promising fluorinated anthracycline derivative. While the initial query
referenced "FT-1518," our comprehensive literature review indicates that this is likely a
misnomer or internal codename for the well-documented compound FAD-104 and its active
metabolite, FT-ADM. This guide will focus on the established scientific knowledge surrounding
FAD-104.

Discovery and Rationale

FAD-104, chemically known as 7-O-(2,6-dideoxy-2-fluoro-alpha-L-
talopyranosyl)adriamycinone-14-hemipimelate, was developed as part of a research initiative to
synthesize new anthracycline analogs with improved therapeutic profiles.[1] The primary goals
were to enhance antitumor activity and reduce the severe side effects, particularly
cardiotoxicity, associated with clinically used anthracyclines like doxorubicin (DOX).[2]

The core of this approach involved the strategic introduction of a fluorine atom into the sugar
moiety of the anthracycline structure. This modification was intended to modulate the
molecule's biological properties.[3] The synthesis of 7-O-(2,6-dideoxy-2-fluoro-alpha-L-
talopyranosyl) adriamycinone (FT-ADM) yielded a compound with potent antitumor activity and
lower toxicity, partly due to the strengthening of the glycosidic bond by the 2'-fluoro atom.[1]
However, FT-ADM exhibited poor water solubility. To address this, various hydrophilic groups
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were added at the 14-OH position, leading to the synthesis of the 14-hemipimelate derivative,
FAD-104, which demonstrated both potent antitumor effects and improved solubility.[1]

Synthesis of FAD-104

The synthesis of FAD-104 is a multi-step process that begins with the appropriate aglycone
and a fluorinated sugar donor. While specific, detailed protocols are often proprietary, the
general synthetic strategy involves the glycosylation of a protected doxorubicinone or
daunorubicinone with a functionalized 2-azido fluorinated sugar derivative, followed by
deprotection and subsequent esterification at the C-14 position.

General Synthetic Approach:

A key step in the synthesis of fluorinated anthracyclines is the coupling of the aglycone with a
fluorinated sugar moiety. Various glycosylation protocols have been explored, including the use
of glycosyl chlorides, imidates, and thioglycosides with promoters such as TMSOTTf.[4] The
synthesis of the fluorinated sugar itself is a critical precursor step. Following the successful
glycosylation, the protecting groups are removed. The final step in the synthesis of FAD-104
involves the esterification of the 14-hydroxyl group of FT-ADM with pimelic acid to form the 14-
hemipimelate ester.[1]

Mechanism of Action and Signaling Pathway

The primary mechanism of action of anthracyclines involves their interaction with DNA and
topoisomerase 11.[5] FAD-104, through its active metabolite FT-ADM, is believed to follow a
similar pathway.

Signaling Pathway of FAD-104/FT-ADM:
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Caption: FAD-104 is converted to its active metabolite FT-ADM, which then exerts its cytotoxic
effects.

FAD-104 itself is a prodrug that undergoes hydrolysis by serum esterases to its active form, FT-
ADM.[6] FT-ADM is then rapidly taken up by cancer cells.[6] Inside the cell, FT-ADM
intercalates into the DNA, leading to the stabilization of the DNA-topoisomerase Il cleavable
complex.[5] This action inhibits the re-ligation of the DNA strands, resulting in double-strand
breaks and ultimately triggering apoptosis (programmed cell death).[5]

Quantitative Data

The antitumor activity and toxicity of FAD-104 and its metabolites have been evaluated in
various preclinical models.

Table 1: In Vivo Antitumor Activity of FAD-104 against Mouse L-1210 Leukemia[1]

Dose (mgl/kg/day, Treatment % Increase in
Compound ] .

i.p.) Schedule Lifespan (ILSmax)
FAD-104 6.25 Days 1-9 >448
Adriamycin 1.56 Days 1-9 162

Table 2: Acute Toxicity of FAD-104 in Mice[7]

Compound Route of Administration LD50 (mg/kg)
FAD-104 (ME2303) [RY2 ~140
Adriamycin (ADM) [RY2 ~20

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific
findings.

In Vitro Cytotoxicity Assay
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The cytocidal activity of FAD-104 and its analogs is typically determined using established
cancer cell lines.

Experimental Workflow for In Vitro Cytotoxicity Assay:
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Caption: Workflow for determining the in vitro cytotoxicity of FAD-104.
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Protocol:

e Cell Culture: Human or murine cancer cell lines (e.g., P388, L-1210) are maintained in
appropriate culture medium supplemented with fetal bovine serum and antibiotics.

e Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and
allowed to attach overnight.

e Drug Treatment: A range of concentrations of the test compounds (FAD-104, FT-ADM, and a
reference drug like doxorubicin) are added to the wells.

¢ Incubation: The plates are incubated for a specified period (typically 48-72 hours) at 37°C in
a humidified atmosphere with 5% CO2.

 Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay,
such as the MTT or XTT assay.

» Data Analysis: The absorbance or fluorescence is measured, and the half-maximal inhibitory
concentration (IC50) is calculated.

In Vivo Antitumor Efficacy Studies

Animal models are crucial for evaluating the therapeutic potential of new drug candidates.

Experimental Workflow for In Vivo Antitumor Efficacy Study:
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Start: Animal Model Preparation
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Caption: Workflow for assessing the in vivo antitumor efficacy of FAD-104.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b8103293?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8103293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Protocol:
e Animal Models: Inbred mice (e.g., DBA/2 or BDF1) are used.

o Tumor Implantation: A specified number of tumor cells (e.g., 1 x 10"5 L-1210 leukemia cells)
are inoculated intraperitoneally (i.p.) or subcutaneously (s.c.).

o Treatment: Treatment with FAD-104 or a vehicle control is initiated, typically one day after
tumor inoculation. The drug is administered via a specified route (e.g., i.p. or intravenous)
and schedule.

e Monitoring: The animals are monitored daily for signs of toxicity, and body weights are
recorded. For solid tumors, tumor dimensions are measured regularly.

» Efficacy Endpoint: The primary endpoint is typically the increase in lifespan (%ILS) for
leukemia models or tumor growth inhibition for solid tumor models.

Conclusion

FAD-104 represents a significant advancement in the development of fluorinated
anthracyclines. Its design as a water-soluble prodrug that converts to the highly potent
metabolite FT-ADM addresses some of the limitations of earlier compounds. Preclinical studies
have demonstrated its superior antitumor activity and reduced toxicity compared to doxorubicin.
Further investigation into its clinical potential is warranted to fully elucidate its therapeutic value
in the treatment of various cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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